molecular formula C20H29N3O3S2 B2678485 1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2415634-32-9

1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2678485
CAS No.: 2415634-32-9
M. Wt: 423.59
InChI Key: YZKMFQUOKGDCOX-UHFFFAOYSA-N
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Description

1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound featuring a combination of pyrrolidine, benzoyl, thiolan, and diazepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 4-(pyrrolidine-1-sulfonyl)benzoyl chloride with thiolan-3-yl-1,4-diazepane under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidine-1-sulfonyl)benzoyl chloride: A key intermediate in the synthesis of the target compound.

    Thiolan-3-yl-1,4-diazepane: Another intermediate used in the synthesis process.

Uniqueness

1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

(4-pyrrolidin-1-ylsulfonylphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S2/c24-20(22-10-3-9-21(13-14-22)18-8-15-27-16-18)17-4-6-19(7-5-17)28(25,26)23-11-1-2-12-23/h4-7,18H,1-3,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKMFQUOKGDCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCN(CC3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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